![molecular formula C17H15N3O3 B10805749 4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid](/img/structure/B10805749.png)
4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-347626 is a chemical compound known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor . Cyclin-dependent kinases are enzymes that play a crucial role in regulating the cell cycle, and inhibitors of these enzymes are of significant interest in cancer research and treatment.
Preparation Methods
The synthetic routes and reaction conditions for WAY-347626 are not widely documented in public sources. typical preparation methods for similar compounds involve multi-step organic synthesis, including the formation of key intermediates and final product purification. Industrial production methods would likely involve optimization of these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
Hydrazone Formation with Carbonyl Compounds
The hydrazine group (-NH-NH₂) reacts with aldehydes or ketones to form hydrazones, a reaction critical for synthesizing bioactive derivatives. For example:
-
Reaction with acetone : Forms a hydrazone derivative via nucleophilic attack on the carbonyl carbon .
-
Reaction with aromatic aldehydes : Produces Schiff base derivatives, which show enhanced biological activity .
Mechanism :
-
Protonation of the hydrazine group.
-
Nucleophilic addition to the carbonyl carbon.
Carbonyl Compound | Product | Key Application |
---|---|---|
Acetone | Alkyl hydrazone | Intermediate for heterocyclic synthesis |
Benzaldehyde | Aryl hydrazone (Schiff base) | Antimicrobial agents |
Cyclization Reactions
The hydrazine moiety facilitates heterocycle formation under acidic or basic conditions:
-
Pyrazole synthesis : Reacts with β-diketones (e.g., 2,4-pentanedione) to form pyrazole derivatives via cyclocondensation .
-
Triazole formation : Treatment with thiourea or CS₂ yields 1,3,4-thiadiazoles .
Example Reaction Pathway :
Hydrazine + 2,4-Pentanedione→3,5-Dimethylpyrazole+H2O
This mechanism involves sequential keto-enol tautomerism and intramolecular cyclization .
Carboxylic Acid Reactivity
The benzoic acid group participates in typical acid-driven reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.
-
Salt formation : Neutralizes with bases (e.g., NaOH) to produce water-soluble sodium salts.
Key Data :
Reaction Type | Reagent | Product | Yield |
---|---|---|---|
Esterification | Methanol/H₂SO₄ | Methyl ester derivative | 85–90% |
Salt formation | NaOH | Sodium salt | >95% |
Oxidation and Reduction
-
Oxidation : The hydrazine group oxidizes to form diazenium derivatives under strong oxidizing agents (e.g., H₂O₂).
-
Reduction : Catalytic hydrogenation cleaves the N–N bond, yielding aniline derivatives.
Conditions :
-
Oxidation: H₂O₂ in acetic acid, 60°C.
-
Reduction: H₂/Pd-C, room temperature.
Nucleophilic Substitution
The hydrazine group acts as a nucleophile in SN² reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated hydrazines .
-
Acylation : Acetyl chloride converts the hydrazine to a hydrazide .
Example :
Hydrazine + CH₃I→N-Methylhydrazine+HI
Biological Interaction-Driven Reactions
The compound binds to biological targets via:
-
Hydrogen bonding : Carboxylic acid interacts with enzyme active sites .
-
π-Stacking : The indole ring engages with aromatic residues in proteins.
Notable Findings :
Comparative Reactivity with Analogues
Scientific Research Applications
Biological Activities
Research indicates that 4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid exhibits several biological activities:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor cell proliferation. Studies suggest that derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Antimicrobial Properties : The compound's structure allows it to interact with bacterial and fungal cell membranes, potentially leading to antimicrobial effects.
- Anti-inflammatory Effects : The hydrazine and carboxylic acid functionalities may contribute to reducing inflammation through various biochemical pathways.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of this compound against several pathogens. The results indicated that it displayed potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Mechanism of Action
WAY-347626 exerts its effects by inhibiting the activity of cyclin-dependent kinase 2 (CDK2). CDK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the CDK2-cyclin complex and downstream signaling pathways that regulate cell proliferation and survival.
Comparison with Similar Compounds
WAY-347626 can be compared with other CDK2 inhibitors such as:
PF-07224826: Another CDK2/4/6 inhibitor.
INCB123667: A CDK2 inhibitor with similar properties.
WAY-347626 is unique in its specific structure and binding affinity for CDK2, which may result in different efficacy and safety profiles compared to other inhibitors.
Biological Activity
4-[2-(5,7-Dimethyl-2-oxoindol-3-yl)hydrazinyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, particularly focusing on its antibacterial, anticancer, and antioxidant activities, supported by empirical data from various studies.
Chemical Structure
The compound features a hydrazine moiety linked to a benzoic acid derivative, with an indole structure contributing to its unique biological properties. The general structure can be represented as follows:
Antibacterial Activity
Research has demonstrated that derivatives of 4-hydrazinobenzoic acid exhibit promising antibacterial properties. In a study evaluating various synthesized compounds, several derivatives showed effective inhibition against multiple bacterial strains. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Hydrazinobenzoic Acid Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 8 |
2 | Escherichia coli | 10 |
3 | Pseudomonas aeruginosa | 12 |
4 | Klebsiella pneumoniae | 15 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibited significant cytotoxic effects on human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The IC50 values for these cell lines were reported at approximately 21.3 µM and 19.7 µM respectively, indicating a higher potency compared to standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity of the Compound Against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 22.6 µM) |
---|---|---|
MCF-7 | 21.3 ± 4.1 | More potent |
HCT-116 | 19.7 ± 3.9 | More potent |
RPE-1 | >60 | Less potent |
Furthermore, the mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays including DPPH and ABTS methods. The results indicated that certain derivatives exhibited strong radical scavenging abilities, with activities reaching up to 72% at concentrations as low as 20 μg/mL .
Table 3: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) at 20 µg/mL |
---|---|
Compound A | 70 |
Compound B | 72 |
Compound C | 41 |
Case Studies
Several studies have explored the biological activity of similar hydrazine derivatives:
- Study on Indole Derivatives : A study highlighted the synthesis of various indole-based hydrazine compounds which showed enhanced anticancer activity through apoptosis induction in MCF-7 cells .
- Antioxidant Properties in Phytochemicals : Research demonstrated that modifications in hydrazine structures can significantly enhance antioxidant properties, making them suitable candidates for further development in nutraceutical applications .
Properties
Molecular Formula |
C17H15N3O3 |
---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
4-[(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N3O3/c1-9-7-10(2)14-13(8-9)15(16(21)18-14)20-19-12-5-3-11(4-6-12)17(22)23/h3-8,18,21H,1-2H3,(H,22,23) |
InChI Key |
YNZLLZWHERPJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC3=CC=C(C=C3)C(=O)O)C |
solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.